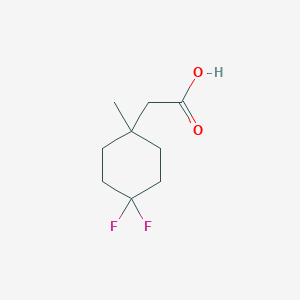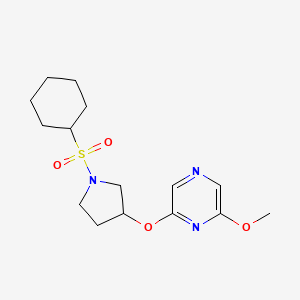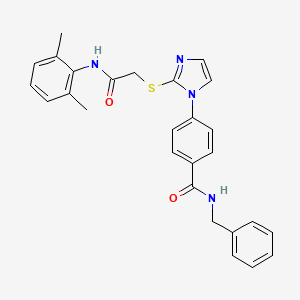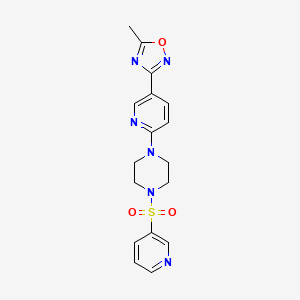
2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid is a chemical compound with diverse applications in scientific research. Its unique structure and properties make it an invaluable tool for studying various biological processes and developing innovative solutions. It has a molecular formula of C9H14F2O2 and a molecular weight of 192.2 .
Molecular Structure Analysis
The molecular structure of 2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid is unique and contributes to its diverse applications in scientific research. The compound has a molecular formula of C9H14F2O2 .科学的研究の応用
Synthesis and Industrial Applications : 2-Methylcyclohexyl acetate, a derivative of 2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid, has been utilized in the hydrogen peroxide production by the anthraquinone process. It increases the solubility of anthraquinone, thus enhancing hydrogenation efficiency and hydrogen peroxide concentration, leading to increased production capacity and reduced operating costs (Yu Jiankun, 2011).
Chemical Ionization Studies : Research on the stereospecificity of acetic acid elimination from the MH(+) ions of acetates of 2-methyl-1-cyclohexanols under chemical ionization conditions suggests a 1,2-hydride shift in the acetic acid elimination process, leading to tertiary carbocation structures (Kuzmenkov et al., 1999).
Synthesis of Schiff Base Ligand : The amino acid [1-(aminomethyl)cyclohexyl]acetic acid was used to produce a Schiff base ligand, which showed significant antioxidant properties and xanthine oxidase inhibitory activities, particularly in its zinc complex form (M. Ikram et al., 2015).
Catalysis and Organic Synthesis : The ligand 1,4,8-tri-N-methyl-1,4,8,11-tetraazacyclotetradecane-11-acetic acid, related to 2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid, has been synthesized and used in iron complexation, displaying unique high-spin and low-spin properties, which are significant in the field of catalysis (J. Berry et al., 2005).
Environmental Applications : In the manufacturing of hydrogen peroxide by the anthraquinone route, 2-methylcyclohexyl acetate, a derivative of 2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid, has been used as a working solution, demonstrating shorter oxidation times and higher yields compared to traditional solutions (Fuling Qi, 2004).
Synthesis of Novel Derivatives : A new cyclohexylacetic acid derivative was isolated from Emilia sonchifolia, indicating the potential for discovering new compounds with unique properties (Shoumao Shen et al., 2013).
特性
IUPAC Name |
2-(4,4-difluoro-1-methylcyclohexyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-8(6-7(12)13)2-4-9(10,11)5-3-8/h2-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRICSARMUJFPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoro-1-methylcyclohexyl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2369935.png)
![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2369937.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369938.png)
![Methyl 8-[[(2-chloroacetyl)amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2369939.png)
![3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2369941.png)

![4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2369943.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2369944.png)


![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2369953.png)
